N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
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Overview
Description
N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique structure, which includes benzyl and trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of benzylamine with 2,6-bis(bromomethyl)pyridine, which provides the trimeric compound as the major product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide include:
Uniqueness
What sets this compound apart is its unique combination of benzyl and trimethylphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C32H34N2O3S |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N,N-dibenzyl-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C32H34N2O3S/c1-25-19-26(2)32(27(3)20-25)38(36,37)34(23-30-17-11-6-12-18-30)24-31(35)33(21-28-13-7-4-8-14-28)22-29-15-9-5-10-16-29/h4-20H,21-24H2,1-3H3 |
InChI Key |
QGALBYURZNBSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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